Pomalidomide-CO-C2-Br
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Overview
Description
Pomalidomide-CO-C2-Br, also known as Pomalidomide, is a derivative of thalidomide and belongs to the class of immunomodulatory drugs (IMiDs). It is primarily used in the treatment of multiple myeloma, a type of blood cancer. Pomalidomide has shown significant efficacy in patients who have relapsed or are refractory to other treatments, such as lenalidomide and bortezomib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide involves multiple steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form Pomalidomide . Another method involves a continuous 3-4 step flow approach, which offers improved efficiency and safety for large-scale production .
Industrial Production Methods
Industrial production of Pomalidomide focuses on achieving high purity and yield. The process typically involves dissolving Pomalidomide in an organic solvent, adding an anti-solvent, and isolating the pure compound. This method ensures a purity greater than 99% and is cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include various derivatives of Pomalidomide, which are used for further research and development in medicinal chemistry .
Scientific Research Applications
Pomalidomide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing new compounds with potential therapeutic effects.
Biology: Studied for its effects on cellular processes and immune modulation.
Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Pomalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Direct Anti-tumor Activity: Induces apoptosis (programmed cell death) in cancer cells by inhibiting the proliferation of myeloma cells
Comparison with Similar Compounds
Pomalidomide is compared with other IMiDs such as thalidomide and lenalidomide:
Thalidomide: The parent compound, known for its teratogenic effects but also for its immunomodulatory properties.
Lenalidomide: A more potent analog with fewer side effects compared to thalidomide.
Pomalidomide: The most recent and potent IMiD, showing improved efficacy and safety profiles
Similar Compounds
- Thalidomide
- Lenalidomide
- CC-122
- CC-220
- CC-885
Pomalidomide stands out due to its enhanced potency and reduced toxicity, making it a valuable addition to the therapeutic arsenal against multiple myeloma and other hematological malignancies.
Properties
Molecular Formula |
C16H14BrN3O5 |
---|---|
Molecular Weight |
408.20 g/mol |
IUPAC Name |
3-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C16H14BrN3O5/c17-7-6-12(22)18-9-3-1-2-8-13(9)16(25)20(15(8)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23) |
InChI Key |
CCIKLKZDGKZXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCBr |
Origin of Product |
United States |
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